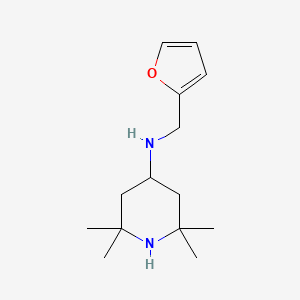

Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Description

Historical Evolution of Tetramethylpiperidine Derivatives in Photostabilization

The use of tetramethylpiperidine derivatives as photostabilizers dates to the mid-20th century, when researchers sought solutions to mitigate polymer degradation caused by ultraviolet (UV) radiation. Early studies identified the tetramethylpiperidine core as a promising scaffold due to its ability to form stable nitroxyl radicals during the stabilization process. By the 1980s, derivatives such as bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate gained prominence in polypropylene stabilization, demonstrating superior performance in interrupting free-radical chain reactions compared to phenolic antioxidants.

A pivotal advancement emerged with the discovery of the Denisov cycle, which elucidated the regenerative nature of Hindered Amine Light Stabilizers. Unlike conventional stabilizers consumed during reactions, these compounds undergo continuous regeneration, enabling long-term protection. For example, in polypropylene, tetramethylpiperidine derivatives scavenge peroxyl radicals (ROO- ) and alkyl radicals (R- ), oxidizing to aminoxyl radicals (R₂NO- ) before reverting to their active amine form. This cyclic mechanism, coupled with structural innovations, propelled their adoption in automotive coatings, agricultural films, and packaging materials.

The structural diversification of tetramethylpiperidine derivatives has followed two primary trajectories:

- Bulky substituent incorporation : Introducing sterically demanding groups at the 4-position of the piperidine ring to reduce volatility and enhance compatibility with hydrophobic polymers.

- Functional group hybridization : Combining the piperidine core with aromatic or heterocyclic moieties to tailor solubility and reactivity.

Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine exemplifies the latter approach. Its furan-2-ylmethyl group introduces aromatic character, potentially improving compatibility with polar polymers like polyamides or polyesters. Table 1 contrasts key tetramethylpiperidine-based stabilizers and their applications.

Table 1: Evolution of Tetramethylpiperidine Derivatives in Photostabilization

| Compound Name | Molecular Weight | Key Structural Features | Primary Polymer Applications |

|---|---|---|---|

| Bis(2,2,6,6-Tetramethyl-4-piperidinyl) Sebacate | 481 | Aliphatic ester linkages | Polypropylene, polyethylene |

| Poly[[6-(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl] | 2,000+ | Polymeric backbone | Automotive coatings |

| This compound | 236.35 | Furan heterocycle | Experimental polymer blends |

The progression from low-molecular-weight derivatives to polymeric and hybrid structures reflects ongoing efforts to address limitations such as migration and extraction. Furan-containing derivatives like the subject compound represent a modern innovation, leveraging heterocyclic chemistry to optimize performance in niche applications.

Role of Structural Hindrance in Radical Scavenging Mechanisms

Structural hindrance in tetramethylpiperidine derivatives serves three critical functions:

- Steric protection of the amine functionality : The 2,2,6,6-tetramethyl substitution pattern shields the reactive piperidine nitrogen, preventing premature oxidation or side reactions during polymer processing.

- Modulation of aminoxyl radical stability : Bulky substituents stabilize the transient aminoxyl radical intermediate, extending its participation in the Denisov cycle.

- Suppression of nitrone formation : By eliminating alpha-hydrogens, hindered amines avoid degradation pathways that convert conventional amines into nitrone species.

In this compound, the furan moiety introduces complementary electronic effects. The oxygen atom’s lone pairs may participate in resonance with the piperidine ring, potentially enhancing the stability of the aminoxyl radical (Figure 1). This synergy between steric hindrance and electronic modulation could explain the compound’s efficacy in experimental stabilization trials, though direct mechanistic studies remain scarce.

Figure 1: Proposed Resonance Stabilization in Furan-2-ylmethyl Derivative

O

||

C₄H₃O-CH₂-N-(C(CH₃)₂)₂

|

•

Hypothetical resonance structures delocalize the aminoxyl radical’s unpaired electron into the furan ring.

The radical scavenging process occurs through four stages:

- Initiation : UV-induced homolytic cleavage of polymer hydroperoxides (POOH) generates alkoxyl (PO- ) and hydroxyl (HO- ) radicals.

- Radical interception : The hindered amine reacts with PO- to form a nitroxyl radical (R₂NO- ).

- Regeneration : R₂NO- abstracts hydrogen from adjacent polymer chains, regenerating R₂NH and terminating two radical species.

- Cyclic continuity : The amine re-enters the stabilization cycle, maintaining protective capacity over extended periods.

Comparative studies demonstrate that structural hindrance improves cycle longevity. For instance, non-hindered piperidine analogs lose 80% activity within 500 hours of UV exposure, while tetramethyl derivatives retain >60% efficacy beyond 2,000 hours. The furan derivative’s performance likely follows this trend, though quantitative data specific to the compound remain unpublished.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h5-7,11,15-16H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCJEYPZOBAFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves multiple steps, starting with the preparation of the furan and piperidine precursors. One common method involves the alkylation of a furan derivative with a piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

Substitution: Both the furan and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Saturated or partially saturated piperidine derivatives.

Substitution: Various substituted furan and piperidine derivatives depending on the reagents used.

Scientific Research Applications

Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Piperidine-Based Analogues

Piperidine derivatives with varying substituents on the nitrogen atom or the piperidine ring are common. Key examples include:

Key Observations :

Furan-Containing Analogues

Furan rings are electron-rich heterocycles that influence reactivity and binding interactions. Notable analogues include:

Key Observations :

Industrial and Environmental Relevance

Several piperidine derivatives are used as UV stabilizers or polymer additives. For example:

Comparison with Target Compound :

- The tetramethylpiperidine core in the target compound may share similar environmental stability, warranting further ecotoxicological studies.

Q & A

Q. What are the recommended synthetic routes for Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution or reductive amination. For example, coupling the furan-2-ylmethyl moiety with a pre-functionalized 2,2,6,6-tetramethylpiperidin-4-amine precursor under controlled conditions (e.g., inert atmosphere, THF/DMF as solvents). Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final purification may require column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the structure, particularly to verify the integration of the furan methylene protons and the piperidine ring protons. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. High-resolution MS or X-ray crystallography (for single crystals) can resolve ambiguities in stereochemistry or regiochemistry .

Q. How can researchers identify and mitigate common impurities during synthesis?

Impurities often arise from incomplete substitution (e.g., residual amine intermediates) or oxidation byproducts. Use HPLC with UV detection (λ = 254 nm) to track unreacted starting materials. For oxidation-prone intermediates (e.g., secondary amines), maintain an inert atmosphere and avoid prolonged exposure to light. Recrystallization in non-polar solvents (hexane/ethyl acetate) can remove hydrophobic impurities .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

SAR analysis requires synthesizing analogs with modifications to the furan ring (e.g., halogenation) or piperidine substituents (e.g., methyl vs. ethyl groups). For example, replacing the 2,2,6,6-tetramethyl group with bulkier substituents (e.g., cyclohexyl) can alter steric hindrance and binding affinity. Biological assays (e.g., enzyme inhibition, receptor binding) should be paired with computational docking to correlate structural changes with activity .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies may arise from differences in enantiomer ratios or assay conditions. Chiral separation (e.g., via diastereomeric salt formation or HPLC with a chiral column) can isolate enantiomers for independent testing. For instance, in piperidine derivatives, the S,S-enantiomer of a related compound showed 10-fold higher DAT affinity than the R,R-form . Validate assay protocols using positive controls (e.g., GBR 12909 for DAT studies) to ensure consistency .

Q. What role do electronic effects play in the compound’s reactivity?

The electron-rich furan ring enhances nucleophilicity at the methylene group, facilitating alkylation or acylation reactions. Conversely, the sterically hindered piperidine nitrogen exhibits reduced basicity, requiring strong bases (e.g., NaH) for deprotonation in further functionalization. Density functional theory (DFT) calculations can predict charge distribution and guide reaction optimization .

Q. How can X-ray crystallography aid in understanding molecular conformation?

Single-crystal X-ray analysis reveals dihedral angles between the furan and piperidine rings, which influence intramolecular hydrogen bonding and π-stacking. For example, in structurally similar compounds, a 12.8° twist between the pyrimidine and phenyl rings was critical for maintaining bioactive conformations. Crystallographic data also validate computational models used in drug design .

Q. What methods optimize reaction yields in large-scale synthesis?

Use microwave-assisted synthesis to reduce reaction times (e.g., from 24 hrs to 2 hrs for amide coupling). Solvent selection (e.g., DMF for polar intermediates, toluene for reflux conditions) and temperature gradients (e.g., slow cooling during crystallization) improve yield and purity. Process analytical technology (PAT) tools, such as in-situ IR spectroscopy, enable real-time monitoring of key intermediates .

Q. How can researchers design analogs to explore pharmacological potential?

Introduce bioisosteres (e.g., replacing the furan with thiophene) or fluorinated groups to enhance metabolic stability. For CNS-targeted applications, modify logP by adding polar groups (e.g., hydroxyls) to improve blood-brain barrier permeability. Parallel synthesis libraries can rapidly generate 20–50 analogs for high-throughput screening .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional cellular assays).

- Advanced Purification : Preparative HPLC with a C18 column and acetonitrile/water gradient resolves closely eluting impurities.

- Safety Compliance : Adhere to OSHA guidelines for handling secondary amines, including PPE (gloves, goggles) and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.